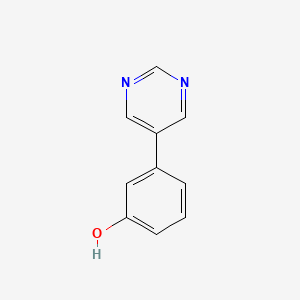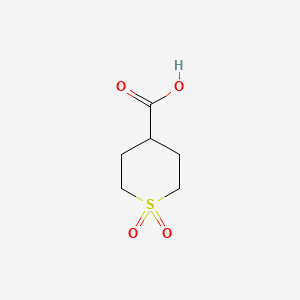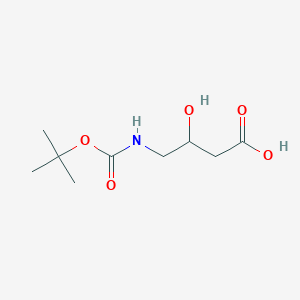
4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid
説明
“4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid” is an aspartic acid derivative . It is used for research purposes and is not sold to patients .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl (Boc) as a protecting group for the amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . Amino acid ionic liquids (AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been used as starting materials in dipeptide synthesis .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its use in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is used as an amino protecting group in peptide synthesis . The Boc group is removed stepwise by treatment with acid, most often TFA .科学的研究の応用
Synthesis and Derivative Formation
- Chiral Derivatives Synthesis : Research by Noda and Seebach (1987) explored the use of a derivative of 3-hydroxybutanoic acid in creating chiral 2-(tert-butyl)-2H,4H-1,3-dioxin-4-ones. These derivatives have potential applications in stereoselective synthesis (Noda & Seebach, 1987).
- Baker's Yeast Reduction : Hashiguchi, Kawada, and Natsugari (1992) demonstrated the use of baker's yeast for the reduction of N-tert-butoxycarbonyl protected methyl 4-amino-3-oxobutanoates, leading to biologically active substances (Hashiguchi, Kawada, & Natsugari, 1992).
Catalysis and Peptide Synthesis
- Catalysis in Amine Protection : A study by Heydari et al. (2007) found that the heteropoly acid H3PW12O40 is an efficient catalyst for N-tert-butoxycarbonylation of amines, a process crucial in peptide synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
- Renin Inhibition : Thaisrivongs et al. (1987) synthesized a protected carboxylic acid as an intermediate for creating renin inhibitory peptides, indicating its application in the development of hypertension medications (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).
Biomaterials and Environmental Applications
- Collagen Cross-links : Research by Adamczyk, Johnson, and Reddy (1999) discussed the synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, a key intermediate for collagen cross-links, indicating its potential in biomaterials (Adamczyk, Johnson, & Reddy, 1999).
- Biodegradable Polycarbonates : Tsai, Wang, and Darensbourg (2016) utilized a derivative of 3,4-dihydroxybutyric acid, related to 4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid, for producing biocompatible polymers via copolymerization with carbon dioxide, highlighting its environmental applications (Tsai, Wang, & Darensbourg, 2016).
Medicinal Chemistry
- Synthesis of HIV-Protease Inhibitors : Badalassi, Nguyen, Crotti, and Reymond (2002) synthesized chromogenic protease substrates using a protected derivative, showcasing its use in developing HIV treatments (Badalassi, Nguyen, Crotti, & Reymond, 2002).
- Peptide Mimetic Synthesis : Liu, Park, Lee, and Burke (2009) reported the synthesis of a phosphothreonine mimetic using a derivative, indicating its application in peptide-based therapeutics (Liu, Park, Lee, & Burke, 2009).
Safety and Hazards
The safety data sheet for a similar compound, 4-(N-BOC-amino)phenylboronic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
作用機序
Target of Action
The primary target of Boc-4-amino-3-hydroxybutanoic acid is the Receptor-type tyrosine-protein phosphatase beta . This receptor plays a crucial role in many cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
It is known that the compound interacts with its target receptor, possibly leading to changes in the receptor’s activity . The compound’s distinctive structure allows it to bind to the receptor and modulate its function .
Biochemical Pathways
Given its interaction with the receptor-type tyrosine-protein phosphatase beta, it is likely that it influences pathways related to cell growth and differentiation .
Pharmacokinetics
It is known that the compound is a small molecule, which suggests it may have good bioavailability .
Result of Action
Given its target, it is likely that the compound influences cellular processes such as growth and differentiation .
Action Environment
The action, efficacy, and stability of Boc-4-amino-3-hydroxybutanoic acid can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the pH and temperature of its environment . Additionally, the presence of other molecules could potentially interfere with the compound’s ability to bind to its target .
特性
IUPAC Name |
3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-6(11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZOIOCDCZQUCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



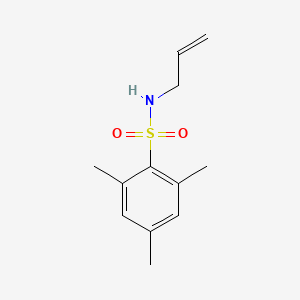

![N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3150731.png)

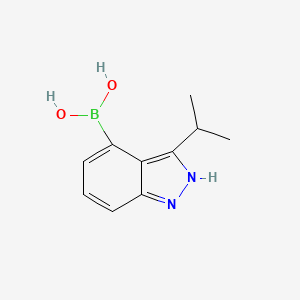

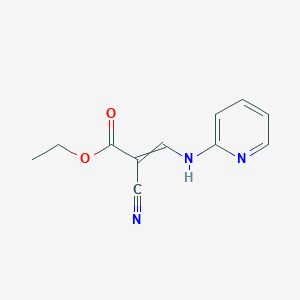
![7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B3150757.png)
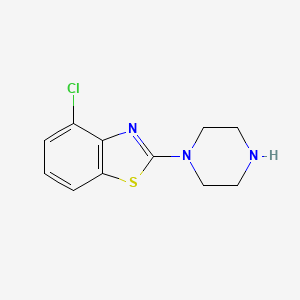
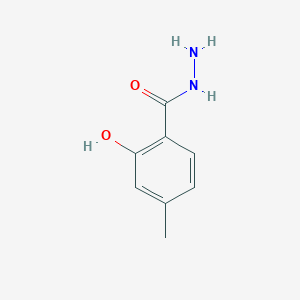
![7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B3150783.png)
![4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B3150784.png)
